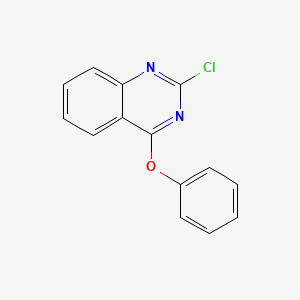
2-Chloro-4-phenoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-phenoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals. The presence of a chloro group at the second position and a phenoxy group at the fourth position of the quinazoline ring imparts unique chemical properties to this compound.
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-4-phenoxyquinazoline are cancer cells. This compound has been synthesized and tested for its anticancer activity against various cancer cell lines . The compound interacts with DNA, EGFR, and VEGFR-2 receptors, which play crucial roles in cell proliferation and survival .
Mode of Action
This compound interacts with its targets through DNA binding. It has been found to interact with the calf thymus DNA by intercalation and groove binding . This interaction can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The disruption of these processes can lead to the inhibition of cancer cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation. By interacting with DNA and certain receptors, the compound disrupts normal cellular processes, leading to the death of cancer cells .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-phenoxyquinazoline plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with tyrosine kinases, a family of enzymes that catalyze the transfer of phosphate groups to tyrosine residues on proteins. This interaction can lead to the inhibition of tyrosine kinase activity, which is crucial in regulating cell signaling pathways involved in cell growth, differentiation, and metabolism . Additionally, this compound has been shown to bind to other proteins, such as heat shock proteins and chaperones, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by disrupting cell signaling pathways that promote growth and survival . This compound can also induce apoptosis, or programmed cell death, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinase activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound may also modulate the activity of other enzymes, such as proteases and phosphatases, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro . In vivo studies have also demonstrated that the compound can have lasting effects on cellular function, although the extent of these effects may vary depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal therapeutic window . Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve a therapeutic effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These changes can result in altered metabolite levels and energy production within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenoxyquinazoline can be achieved through various methods. One efficient method involves the reaction of quinazolin-4(3H)-one with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This reaction generates aryne intermediates in situ, which then react with the quinazoline derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The use of aryne chemistry allows for high yields and broad substrate scope, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-phenoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction can be used.
Major Products:
Substitution Reactions: The major products are typically quinazoline derivatives with the chloro group replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-4-phenoxyquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparación Con Compuestos Similares
- 4-Phenoxyquinazoline
- 2-Phenoxyquinoxaline
- 2-Phenoxypyridine
Comparison: 2-Chloro-4-phenoxyquinazoline is unique due to the presence of both a chloro and a phenoxy group on the quinazoline ring. This combination imparts distinct chemical properties and biological activities compared to other similar compounds. For instance, 4-Phenoxyquinazoline lacks the chloro group, which may affect its reactivity and biological activity .
Propiedades
IUPAC Name |
2-chloro-4-phenoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(17-14)18-10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXHUNCROLIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)
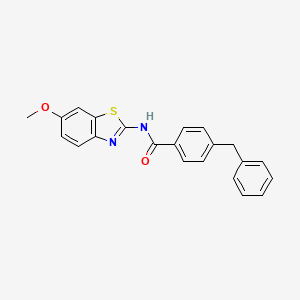
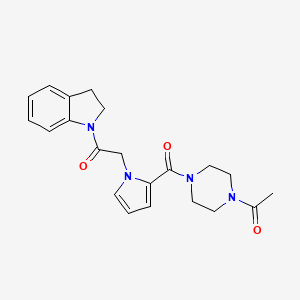

![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

![2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B2641667.png)
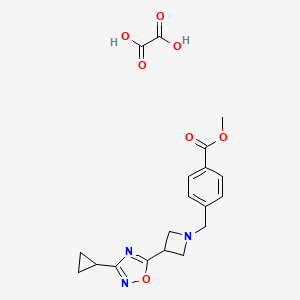
![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)
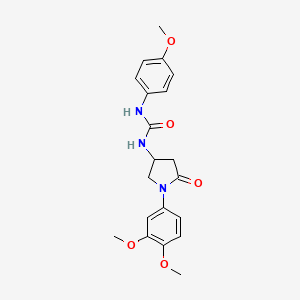
![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-difluorophenyl)amino)formamide](/img/structure/B2641678.png)

![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)
